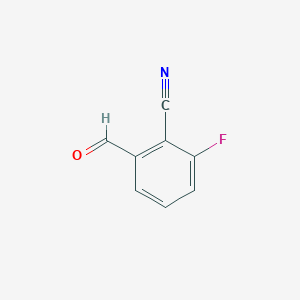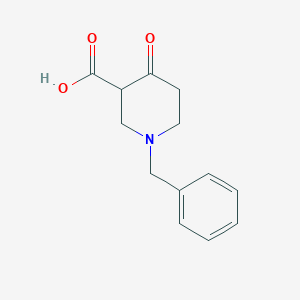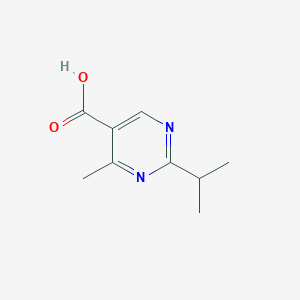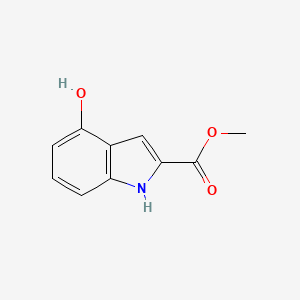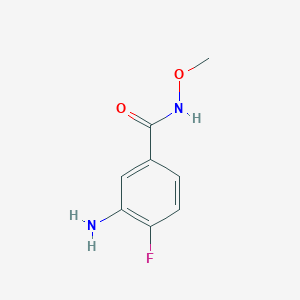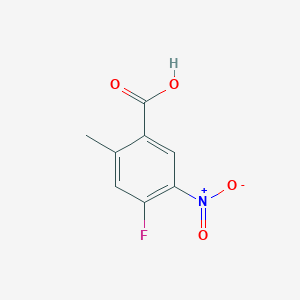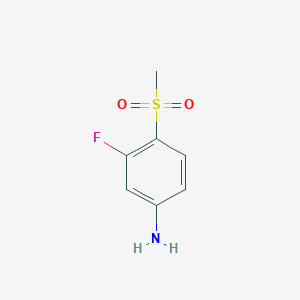
(6-氨基吡啶-3-基)硼酸
描述
6-Aminopyridine-3-boronic acid is a boronate affinity material that is efficient for the extraction, separation, and enrichment of cis-diol-containing biomolecules . It exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds .
Synthesis Analysis
The synthesis of 6-Aminopyridine-3-boronic acid involves the use of boron compounds in reactions and catalytic processes . The compound has been used as an affinity ligand in the preparation of metallo-β-lactamase inhibitors for use in antibiotics .Molecular Structure Analysis
The molecular formula of 6-Aminopyridine-3-boronic acid is C5H7BN2O2 . It has an average mass of 137.932 Da and a mono-isotopic mass of 138.060059 Da .Chemical Reactions Analysis
Boronate affinity materials like 6-Aminopyridine-3-boronic acid are known to exhibit low binding pH and high binding affinity toward cis-diol-containing biomolecules . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .Physical And Chemical Properties Analysis
6-Aminopyridine-3-boronic acid has a predicted density of 1.33±0.1 g/cm3 . Its predicted boiling point is 388.3±52.0 °C . The compound is soluble in water and some organic solvents .科学研究应用
1. Enrichment of cis-diol-containing biomolecules
- Summary of Application: 6-Aminopyridine-3-boronic acid is used to functionalize magnetic nanoparticles for the efficient enrichment of cis-diol-containing biomolecules . This is particularly useful for the extraction, separation, and enrichment of these biomolecules .
- Methods of Application: The 6-aminopyridine-3-boronic acid, which exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds, is employed as an affinity ligand . This allows for the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
- Results or Outcomes: The boronate affinity magnetic nanoparticles exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules . This enabled the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples .
2. Diagnosis of Human Exhaled Breath
- Summary of Application: 6-Aminopyridine-3-boronic acid is used in the development of nanomaterial-based chemosensors for the diagnosis of human exhaled breath . This is a promising noninvasive diagnostic technique .
- Methods of Application: The details of the methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The results or outcomes were not provided in the source .
3. Preparation of IRAK4 Inhibitors
- Summary of Application: 6-Aminopyridine-3-boronic acid can be used to prepare IRAK4 inhibitors . IRAK4 is recognized as an important pharmacological target for the treatment of chronic inflammatory diseases .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The results or outcomes were not provided in the source .
4. Functionalization of Magnetic Nanoparticles
- Summary of Application: 6-Aminopyridine-3-boronic acid is used to functionalize magnetic nanoparticles . This is particularly useful for the extraction, separation, and enrichment of cis-diol-containing biomolecules .
- Methods of Application: The 6-aminopyridine-3-boronic acid, which exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds, is employed as an affinity ligand . This allows for the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
- Results or Outcomes: The boronate affinity magnetic nanoparticles exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules . This enabled the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples .
5. Preparation of Metallo-β-lactamase Inhibitors
- Summary of Application: 6-Aminopyridine-3-boronic acid can be used to prepare metallo-β-lactamase inhibitors . These inhibitors are used in antibiotics .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The results or outcomes were not provided in the source .
6. Extraction, Separation, and Enrichment of cis-diol-containing Biomolecules
- Summary of Application: 6-Aminopyridine-3-boronic acid is used to functionalize magnetic nanoparticles for the efficient enrichment of cis-diol-containing biomolecules . This is particularly useful for the extraction, separation, and enrichment of these biomolecules .
- Methods of Application: The 6-aminopyridine-3-boronic acid, which exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds, is employed as an affinity ligand . This allows for the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
- Results or Outcomes: The boronate affinity magnetic nanoparticles exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules . This enabled the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples .
未来方向
The future directions of 6-Aminopyridine-3-boronic acid involve its potential applications in the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples . Its high affinity and excellent water solubility toward cis-diol-containing compounds make it a promising material for such applications .
属性
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBPJIQMCHZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625446 | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-3-YL)boronic acid | |
CAS RN |
851524-96-4 | |
| Record name | B-(6-Amino-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851524-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





